molecular formula C13H15N3O2S B5518504 2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5518504
M. Wt: 277.34 g/mol
InChI Key: XUZWXYIREXHLIK-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.08849790 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Analysis

The compound 2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and similar thiadiazole derivatives, are often synthesized through condensation reactions promoted by carbodiimide condensation. These compounds are typically characterized using spectroscopic techniques such as IR, 1H NMR, and elemental analyses to confirm their structure. The synthesis process involves key steps that allow for the introduction of various substituents, enabling the exploration of a wide range of biological activities and chemical properties (Yu et al., 2014).

Biological Activities

Thiadiazole derivatives exhibit significant biological activities, including anti-inflammatory and analgesic properties. Studies have shown that these compounds can produce substantial in vitro anti-inflammatory activity, comparing favorably with established drugs like ibuprofen. This suggests their potential utility in designing new therapeutic agents with specific action mechanisms (Shkair et al., 2016). Moreover, the synthesis of thiadiazole and thiazole derivatives has been linked to anticancer activities, with some compounds demonstrating reasonable activity against various cancer cell lines, highlighting their potential as anticancer agents (Duran & Demirayak, 2012).

Pharmaceutical Applications

The acidity constants (pKa values) of thiadiazole derivatives are critical for their pharmaceutical applications, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for drug design, as they affect the drug's bioavailability and effectiveness. Studies have determined the pKa values of various thiadiazole derivatives, providing valuable insights for pharmaceutical development (Duran & Canbaz, 2013).

Anticancer Potential

Research into thiadiazole derivatives has also focused on their anticancer potential, with several compounds exhibiting significant activity against cancer cell lines. These findings underscore the importance of thiadiazole derivatives in the development of new anticancer therapies, offering a promising avenue for future research and drug development (Ekrek et al., 2022).

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-8-4-5-11(9(2)6-8)18-7-12(17)14-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZWXYIREXHLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.